(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile
Description
Historical Context of Thiazole Research
Thiazole chemistry traces its origins to the pioneering work of Arthur Hantzsch and Johann Wilhelm Wegscheider, who first synthesized thiazole derivatives in 1887 via the Hantzsch Thiazole Synthesis. This method involved the condensation of α-haloketones with thioamides or thioureas, establishing a foundational route for heterocyclic synthesis. Early studies revealed the thiazole ring’s aromatic character, driven by π-electron delocalization across its sulfur and nitrogen atoms, which enabled diverse reactivity patterns.
The discovery of thiamine (vitamin B₁) in 1912 highlighted thiazole’s biological relevance, as its thiazolium moiety is critical for enzymatic function. Subsequent decades saw thiazoles integrated into synthetic dyes, fungicides (e.g., thiabendazole), and pharmaceuticals such as the anti-inflammatory drug meloxicam. The structural versatility of the thiazole scaffold—particularly its ability to undergo electrophilic substitution at C5 and nucleophilic reactions at C2—fueled innovations in medicinal chemistry.
Significance of Nitrophenyl-Thiazole Derivatives in Medicinal Chemistry
Nitrophenyl-thiazole derivatives have emerged as privileged structures in drug discovery due to their enhanced electronic and steric properties. The nitro group at the meta-position of the phenyl ring induces electron-withdrawing effects, stabilizing charge interactions in biological targets while improving pharmacokinetic profiles. For example, 4-(3-nitrophenyl)thiazol-2-ylhydrazones demonstrate selective inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson’s. Similarly, nitro-functionalized imidazo[2,1-b]thiazoles exhibit broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans.
The nitrophenyl moiety also facilitates π-π stacking with aromatic residues in enzyme active sites, as evidenced by molecular docking studies. This interaction is critical for achieving high binding affinity and selectivity, making nitrophenyl-thiazoles valuable templates for multi-target therapeutics in complex diseases.
Current Research Landscape on (4-(3-Nitrophenyl)-1,3-thiazol-2-yl)acetonitrile
This compound represents a structurally unique derivative where the acetonitrile group (-CH₂CN) at C2 enhances molecular flexibility and reactivity. While direct studies on this compound are limited, analogous nitrophenyl-thiazoles provide insights into its potential applications:
- Synthetic Intermediates : The cyanoethyl group serves as a versatile handle for further functionalization. For instance, hydrazone formation at the nitrile group could yield bioactive derivatives akin to MAO-B inhibitors reported in recent literature.
- Antimicrobial Agents : Structural similarities to imidazo[2,1-b]thiazoles suggest possible activity against drug-resistant microbes, though empirical validation is required.
- Electrophilic Reactivity : The electron-deficient nitrophenyl ring may direct regioselective cross-coupling reactions, enabling the synthesis of complex heterocycles.
Table 1: Comparative Bioactivities of Nitrophenyl-Thiazole Analogues
Research Aims and Objectives
Future investigations into this compound should prioritize the following goals:
- Synthetic Optimization : Develop efficient protocols for its preparation, leveraging modern catalysts (e.g., transition metals) to improve yield and purity.
- Biological Profiling : Evaluate in vitro activity against neurodegenerative, infectious, and oncological targets, with emphasis on structure-activity relationships.
- Mechanistic Studies : Employ computational models (e.g., molecular dynamics) to predict binding modes and guide derivative design.
- Material Science Applications : Explore its utility in organic electronics, where the nitrophenyl-thiazole core may enhance charge transport properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-5-4-11-13-10(7-17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKAYHUEIOAOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302918-03-2 | |
| Record name | (4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. The conditions often involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain thiazole-based compounds can effectively target histone deacetylases (HDACs), which are crucial in cancer progression and therapy resistance .
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activities. The introduction of the nitrophenyl group in this compound enhances its ability to combat bacterial infections. In vitro studies have shown that similar thiazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Biological Evaluations
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives. SAR studies on compounds related to this compound have revealed that modifications to the phenyl ring and thiazole moiety can significantly affect their biological activities. For example, electron-withdrawing groups on the phenyl ring have been linked to enhanced anticancer potency .
Therapeutic Potential
Neurological Applications
The compound has shown promise in neurological research, particularly concerning anticonvulsant activity. Thiazole derivatives have been tested for their efficacy in models of epilepsy, revealing that specific structural features contribute to their protective effects against seizures . This highlights the potential of this compound in developing new antiepileptic drugs.
Anti-inflammatory Effects
Recent studies suggest that thiazole-containing compounds may possess anti-inflammatory properties. In silico docking studies indicate that these compounds could inhibit key enzymes involved in inflammatory pathways, presenting a potential avenue for treating inflammatory diseases .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study evaluated various thiazole derivatives for their anticancer effects on human breast cancer cells. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against common bacterial strains. The findings revealed that compounds with a nitro substituent exhibited superior antibacterial activity compared to their non-nitro counterparts .
- Neurological Studies : In an experiment assessing anticonvulsant properties, a derivative similar to this compound demonstrated significant protection against induced seizures in animal models, suggesting its potential as a therapeutic agent for epilepsy.
Mechanism of Action
The mechanism of action of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. The nitro group plays a crucial role in this mechanism by undergoing reduction to form reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings and Implications
Electronic Effects: The 3-nitro substituent distinguishes the target compound from EDG-bearing analogs by lowering electron density, which may enhance binding to electron-rich biological targets (e.g., enzyme active sites) .
Drug Development Potential: Nitro groups are often pharmacophores in prodrugs (e.g., antimicrobials), suggesting the target compound could be reduced in vivo to an active amine derivative .
Stability Considerations: Nitro groups may increase susceptibility to photodegradation compared to halogenated or alkylated analogs, necessitating formulation optimizations .
Biological Activity
The compound (4-(3-nitrophenyl)-1,3-thiazol-2-yl)acetonitrile is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves nucleophilic substitutions and cyclization reactions. For example, a common synthetic route includes the reaction of 2-bromo-4-(3-nitrophenyl)thiazole with various nucleophiles under acidic conditions, leading to the formation of the desired thiazole derivative .
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | C₁₃H₈N₂O₂S |
| Molecular Weight | 264.27 g/mol |
| Functional Groups | Thiazole, Nitrile |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, thiazole derivatives have been shown to effectively inhibit both Gram-positive and Gram-negative bacteria. The introduction of the nitrophenyl group enhances the antibacterial efficacy due to increased lipophilicity and interaction with bacterial membranes .
- Minimum Inhibitory Concentration (MIC): Various thiazole derivatives have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other Thiazole Derivatives | 0.22 | Escherichia coli |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that thiazole derivatives can act as selective modulators of cellular pathways involved in cancer proliferation. For example, one study reported that modified thiazoles inhibited cell viability in renal cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Case Study: Inhibition of CK2 Kinase
A notable case study evaluated the effect of thiazole derivatives on CK2 kinase activity in renal cancer cells. The results indicated that certain modifications to the thiazole structure enhanced its potency as a CK2 inhibitor, demonstrating a reduction in cell viability by up to 87% at concentrations as low as 25 µM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the thiazole ring significantly influence biological activity. For instance:
- Substituents at C5: Bulky groups at this position generally enhance inhibitory activity against CDK9 while maintaining selectivity over other cyclin-dependent kinases.
- Nitro Group Influence: The presence of a nitro group on the phenyl ring has been associated with increased lipophilicity and improved interaction with cellular membranes, which is crucial for antimicrobial action.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Nitro substitution | Increased lipophilicity |
| Bulky C5 substituents | Enhanced CDK9 inhibitory activity |
| Aromatic ring alterations | Improved cellular permeability |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(3-nitrophenyl)-1,3-thiazol-2-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted thioamides with α-halo ketones. For example, 2-cyanothioacetamide reacts with 3-nitrobenzyl bromide derivatives in polar aprotic solvents (e.g., DMSO) under basic conditions (NaH or K₂CO₃) to form the thiazole core. Optimization includes controlling temperature (60–80°C) and stoichiometric ratios to improve yields (~50–70%). Post-synthesis purification via column chromatography (EtOAc/hexane) is critical due to byproducts like unreacted nitroaromatics .
- Key Challenges : Competing side reactions (e.g., over-alkylation) and sensitivity of the nitrophenyl group to reducing conditions.
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the thiazole ring (characteristic peaks at δ 7.8–8.5 ppm for aromatic protons) and nitrophenyl group (distinct splitting patterns for meta-substitution). The acetonitrile moiety appears as a singlet (~δ 3.7 ppm for -CH₂CN) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly to confirm regiochemistry of the nitrophenyl substituent .
Advanced Research Questions
Q. What strategies are effective in analyzing the electronic effects of the 3-nitrophenyl group on the thiazole ring’s reactivity?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the nitro group, predicting charge distribution and nucleophilic/electrophilic sites. Software like Gaussian or ORCA can map frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies .
- Experimental Probes : Reactivity assays (e.g., Suzuki coupling or nucleophilic substitution) with controlled electronic environments (e.g., substituting nitro with methoxy groups) to compare reaction rates and pathways .
Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in kinase inhibition assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration, pH) and confirm compound stability under experimental settings (HPLC monitoring recommended).
- Off-Target Profiling : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify non-target interactions that may explain variability .
- Structural Analogues : Compare activity with derivatives lacking the nitrophenyl or acetonitrile groups to isolate pharmacophoric contributions .
Q. What role does this compound play in developing PET radioligands for neurological targets?
- Methodological Answer :
- Radiolabeling : Introduce F or C isotopes via prosthetic groups (e.g., [F]fluoroethylation of the acetonitrile moiety). Purification via semi-preparative HPLC ensures radiochemical purity (>95%) .
- In Vivo Imaging : Assess blood-brain barrier penetration in rodent models using microPET, with blocking studies (cold compound) to confirm target specificity.
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How to address inconsistencies between computational predictions and experimental data?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, aqueous buffers (varying pH), and lipid-based vehicles. Use shake-flask or HPLC-UV methods for quantification.
- Co-solvency Approaches : Employ hydrotropic agents (e.g., PEG-400) or cyclodextrins to enhance solubility for biological assays .
- Re-evaluate Computational Models : Adjust parameters in software like COSMO-RS to account for nitro group polarity and π-π stacking tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
